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InChI=1S/C30H34N8O3/c1-5-28(39)32-23-17-24(26(40-4)18-25(23)37-13-15-41-16-14-37)33-30-31-12-11-27(34-30)38-20-22(19-36(2)3)29(35-38)21-9-7-6-8-10-21/h5-12,17-18,20H,1,13-16,19H2,2-4H3,(H,32,39)(H,31,33,34)
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Lazertinib is an irreversible inhibitor of mutant EGFRs (IC50s = 1.7, 2, and 3.3 nM for EGFRL858R/T790M, EGFRDel19/T790M, and EGFRDel19, respectively). It is selective for mutant EGFRs over wild-type EGFR, HER2, and HER4 (IC50s = 76, 364, and 1,017 nM, respectively). Lazertinib reduces viability of Ba/F3 cells expressing mutant EGFRs (IC50s = 3.3-5.7 nM). In vivo, lazertinib (1, 3, and 10 mg/kg) reduces tumor volume in an EGFRT790M mutant H1975 non-small cell lung cancer (NSCLC) mouse xenograft model.
Lazertinib, also known as YH-25448 and GNS-1480, is an oral active, highly potent, mutant-selective and irreversible EGFR Tyrosine-kinase inhibitors (TKIs) targets both the T790M mutation and activating EGFR mutations while sparing wild type-EGFR. YH25448 is expected to beneficial for the NSCLC patients with brain metastasis due to good blood brain barrier (BBB) penetration p...